Cas no 193693-95-7 (3-Hydroxy-5-nitrobenzaldehyde)
3-Hydroxy-5-nitrobenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxy-5-nitrobenzaldehyde
- Benzaldehyde, 3-hydroxy-5-nitro-
- 3-Formyl-5-nitro-phenol
- 5-hydroxy-3-nitrobenzaldehyde
- Benzaldehyde,3-hydroxy-5-nitro
- DTXSID30441947
- J-512639
- DS-12611
- CS-0210516
- SCHEMBL5883680
- 193693-95-7
- A880247
- AMY41469
- AKOS015856138
- AB64983
- MFCD11870180
-
- MDL: MFCD11870180
- Inchi: 1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H
- InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N
- SMILES: OC1C=C(C=O)C=C(C=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 167.02200
- Monoisotopic Mass: 167.02185764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 83.1Ų
Experimental Properties
- Density: 1.500±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: >260 ºC
- Solubility: Very slightly soluble (0.72 g/l) (25 º C),
- PSA: 83.12000
- LogP: 1.63610
3-Hydroxy-5-nitrobenzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
3-Hydroxy-5-nitrobenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 093595-250mg |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 95% | 250mg |
£129.00 | 2022-03-01 | |
| Fluorochem | 093595-1g |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 95% | 1g |
£322.00 | 2022-03-01 | |
| Fluorochem | 093595-5g |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 95% | 5g |
£967.00 | 2022-03-01 | |
| TRC | H519050-25mg |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H519050-50mg |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H519050-200mg |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 200mg |
$ 115.00 | 2022-06-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H899313-5g |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 95% | 5g |
4,275.00 | 2021-05-17 | |
| abcr | AB437092-250 mg |
3-Hydroxy-5-nitrobenzaldehyde; 95% |
193693-95-7 | 250mg |
€138.50 | 2023-04-23 | ||
| abcr | AB437092-1 g |
3-Hydroxy-5-nitrobenzaldehyde; 95% |
193693-95-7 | 1g |
€269.50 | 2023-04-23 | ||
| eNovation Chemicals LLC | Y0994586-5g |
3-Hydroxy-5-nitrobenzaldehyde |
193693-95-7 | 95% | 5g |
$560 | 2024-08-02 |
3-Hydroxy-5-nitrobenzaldehyde Suppliers
3-Hydroxy-5-nitrobenzaldehyde Related Literature
-
Ismail Abdulazeez,Chanbasha Basheer,Abdulaziz A. Al-Saadi RSC Adv. 2018 8 39983
-
Oliver Bogen,Petar Milosevic,Hans Daroszi,Mathias Dreger,Stefan Hecht,Ferdinand Hucho Photochem. Photobiol. Sci. 2012 11 497
Additional information on 3-Hydroxy-5-nitrobenzaldehyde
3-Hydroxy-5-nitrobenzaldehyde: Properties, Applications, and Market Insights
3-Hydroxy-5-nitrobenzaldehyde (CAS No. 193693-95-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This nitrobenzaldehyde derivative is characterized by its unique molecular structure, featuring both hydroxyl and nitro functional groups attached to a benzene ring. These functional groups contribute to its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's chemical properties include a molecular formula of C7H5NO4 and a molecular weight of 167.12 g/mol. Its hydroxy-nitrobenzaldehyde structure allows it to participate in various chemical reactions, such as condensation, oxidation, and nucleophilic substitution. Researchers often utilize 3-Hydroxy-5-nitrobenzaldehyde as a building block for synthesizing more complex molecules, particularly in drug discovery and development.
One of the most prominent applications of 3-Hydroxy-5-nitrobenzaldehyde is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for treating various conditions. Recent studies have explored its potential in developing novel antimicrobial agents and anti-inflammatory compounds, aligning with the global focus on combating antibiotic resistance and chronic inflammatory diseases.
In material science, 3-Hydroxy-5-nitrobenzaldehyde CAS 193693-95-7 has shown promise in the development of advanced polymers and coatings. Its ability to form stable complexes with metals makes it useful in creating functional materials with enhanced properties, such as improved thermal stability and corrosion resistance. This aligns with the growing demand for high-performance materials in industries like automotive and aerospace.
The agrochemical sector also benefits from 3-Hydroxy-5-nitrobenzaldehyde, where it's used in synthesizing crop protection agents. With increasing global concerns about food security and sustainable agriculture, researchers are investigating its derivatives as potential eco-friendly pesticides that could replace more harmful alternatives.
From a market perspective, the demand for 3-Hydroxy-5-nitrobenzaldehyde has been steadily growing, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding rapidly. Manufacturers are focusing on developing more efficient synthesis routes to meet this demand while maintaining high purity standards required by end-users.
Recent advancements in green chemistry have led to improved synthesis methods for 3-Hydroxy-5-nitrobenzaldehyde, reducing environmental impact and production costs. These developments address the increasing consumer and regulatory pressure for sustainable chemical manufacturing processes.
Quality control is paramount when working with 3-Hydroxy-5-nitrobenzaldehyde. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to ensure product purity and consistency. Proper storage conditions—typically in cool, dry environments away from light—are essential to maintain the compound's stability over time.
For researchers and industry professionals seeking 3-Hydroxy-5-nitrobenzaldehyde suppliers, it's crucial to verify certifications and quality assurance protocols. The compound is available in various purity grades, with pharmaceutical-grade material commanding premium prices in the market.
Looking ahead, the future of 3-Hydroxy-5-nitrobenzaldehyde appears promising, with ongoing research exploring novel applications in fields like organic electronics and biomedical imaging. As synthetic methodologies continue to advance, we can expect to see expanded uses for this versatile compound in cutting-edge technologies.
For those working with 3-Hydroxy-5-nitrobenzaldehyde CAS 193693-95-7, staying informed about the latest research findings and regulatory updates is essential. The compound's unique properties ensure it will remain an important tool in chemical synthesis across multiple industries for years to come.
193693-95-7 (3-Hydroxy-5-nitrobenzaldehyde) Related Products
- 704-13-2(3-Hydroxy-4-nitrobenzaldehyde)
- 97-51-8(5-Nitrosalicylaldehyde)
- 78238-14-9(3-Hydroxy-5-nitrobenzoic acid)
- 42454-06-8(5-Hydroxy-2-nitrobenzaldehyde)
- 2460-58-4(2-hydroxy-4-nitro-benzaldehyde)
- 354512-22-4(3-Methoxy-5-nitrobenzaldehyde)
- 127818-58-0(3-Methyl-5-nitrophenol)
- 116313-85-0(3,4-Dihydroxy-5-nitrobenzaldehyde)
- 3011-34-5(4-Formyl-2-nitrophenol)
- 52132-61-3(3,5-Dinitro-4-hydroxybenzaldehyde)